REACTION_CXSMILES
|
[NH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)[NH2:2].C([O:14][C:15]([CH:17]1[CH2:21][CH2:20][CH2:19][C:18]1=O)=O)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(O)C>[O:14]=[C:15]1[CH:17]2[CH2:21][CH2:20][CH2:19][C:18]2=[N:2][N:1]1[C:3]1[CH:4]=[CH:5][C:6]([C:7]([OH:9])=[O:8])=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
0.3 g
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Type
|
reactant
|
Smiles
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N(N)C1=CC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1C(CCC1)=O
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Name
|
|
Quantity
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340 mg
|
Type
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reactant
|
Smiles
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C1(=CC=C(C=C1)S(=O)(=O)O)C
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Name
|
|
Quantity
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12 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
under reflux for 12 hours
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Duration
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12 h
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Type
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CUSTOM
|
Details
|
The concentrated reaction solution
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Type
|
CUSTOM
|
Details
|
was purified by preparative HPLC
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Type
|
CUSTOM
|
Details
|
The isolated reaction product (as ethyl ester)
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Type
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CUSTOM
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Details
|
This resulted in the product with the molecular weight of 244.25 (C13H12N2O3)
|
Name
|
|
Type
|
|
Smiles
|
O=C1N(N=C2C1CCC2)C2=CC=C(C(=O)O)C=C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |